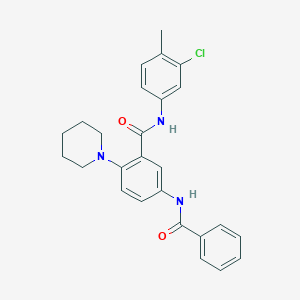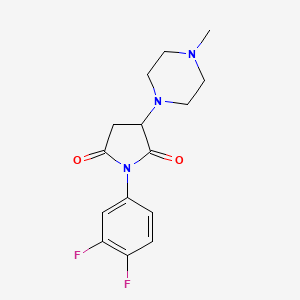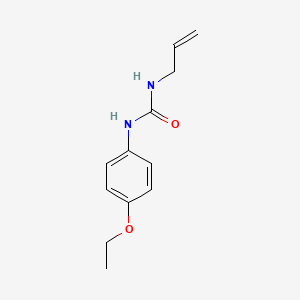
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide
Vue d'ensemble
Description
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide, also known as BCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives and has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.
Mécanisme D'action
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide's mechanism of action involves the inhibition of the PI3K signaling pathway, which is involved in cell growth, survival, and metabolism. PI3K is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide inhibits PI3K by binding to its catalytic subunit, preventing its activation and downstream signaling. This inhibition leads to the suppression of tumor growth and proliferation. In addition, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide inhibits cell growth and proliferation by suppressing the PI3K signaling pathway. 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide also induces apoptosis, or programmed cell death, in cancer cells. In inflammatory diseases, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disorders, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the PI3K pathway, making it a valuable tool for studying the role of PI3K in various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are several future directions for 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide research. One direction is the development of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide in combination with other anticancer drugs for synergistic effects. In addition, the role of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide in other diseases, such as diabetes and cardiovascular disease, should be further investigated. Finally, the potential side effects of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide should be carefully evaluated in preclinical studies to ensure its safety for clinical use.
Applications De Recherche Scientifique
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to inhibit the PI3K signaling pathway, which is frequently dysregulated in cancer cells. This inhibition leads to the suppression of tumor growth and proliferation. 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disorders, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-10-11-21(17-23(18)27)29-26(32)22-16-20(28-25(31)19-8-4-2-5-9-19)12-13-24(22)30-14-6-3-7-15-30/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRMFBILBYEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4664912.png)

![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)

![N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)
![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)
![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![5-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4664983.png)

![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)